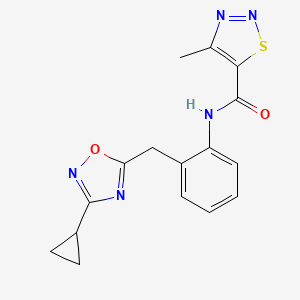
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H15N5O2S and its molecular weight is 341.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure with several functional groups:
- Thiadiazole ring
- Oxadiazole ring
- Cyclopropyl group
These structural components suggest potential interactions with various biological targets.
Anticancer Properties
Recent studies indicate that thiadiazole derivatives exhibit significant anticancer activities. The compound may share similar properties due to the presence of the thiadiazole moiety. Research has shown that related compounds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing thiadiazole and oxadiazole rings have been reported to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival and proliferation .
- Cytotoxicity : In vitro studies have demonstrated that thiadiazole derivatives can decrease the viability of various cancer cell lines, including human leukemia and breast cancer cells .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound may exhibit activity against various pathogens due to its ability to disrupt microbial cell processes.
- Mechanisms : The antimicrobial action is often attributed to the interference with nucleic acid synthesis or enzyme inhibition within microbial cells.
- Research Findings : Studies have shown that certain thiadiazole compounds can effectively reduce the growth of bacteria and fungi in vitro .
Study 1: Anticancer Efficacy
A study published in PMC explored the efficacy of a series of thiadiazole derivatives against different cancer models. The findings indicated that these compounds significantly reduced tumor growth in xenograft models and demonstrated low toxicity in normal cells .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial effects, a derivative containing a similar oxadiazole structure was tested against common bacterial strains. The results showed substantial inhibition of bacterial growth, suggesting potential therapeutic applications in infectious diseases .
The biological activity of this compound likely involves:
- Targeting Specific Enzymes : The compound may bind to enzymes involved in DNA replication or repair.
- Inducing Apoptosis : By disrupting cellular signaling pathways, it may trigger programmed cell death in cancerous cells.
特性
IUPAC Name |
N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-9-14(24-21-19-9)16(22)17-12-5-3-2-4-11(12)8-13-18-15(20-23-13)10-6-7-10/h2-5,10H,6-8H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNHLWBGPRDAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













